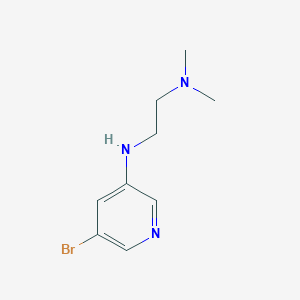![molecular formula C17H17Cl2NO3 B7637351 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide, commonly referred to as DCM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as an acetamide and is commonly used in the synthesis of various drugs due to its unique chemical properties. In
Mécanisme D'action
The mechanism of action of DCM is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This leads to the inhibition of cell growth and the reduction of inflammation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
Studies have shown that DCM has several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and analgesic properties. Additionally, DCM has been shown to have a low toxicity profile, making it an attractive compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCM is its high yield in synthesis, making it readily available for scientific research. Additionally, its low toxicity profile makes it a safe compound to work with in lab experiments. However, one limitation of DCM is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on DCM, including its potential use as a therapeutic agent for cancer, inflammation, and pain management. Additionally, further studies are needed to fully understand the mechanism of action of DCM and to explore its potential use in the synthesis of various drugs. Finally, there is a need for more research on the safety and toxicity profile of DCM to ensure its safe use in clinical settings.
Conclusion
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its unique chemical properties have made it a valuable compound in the synthesis of various drugs, and its low toxicity profile makes it a safe compound to work with in lab experiments. Further research is needed to fully understand the mechanism of action of DCM and to explore its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of DCM involves the reaction between 2,4-dichlorophenol and N-[(4-methoxyphenyl)methyl]-N-methylacetamide. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified using various chromatography techniques. The yield of DCM synthesis is typically high, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
DCM has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an analgesic. Additionally, DCM has been used in the synthesis of various drugs, including herbicides and fungicides. Its unique chemical properties make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-20(10-12-3-6-14(22-2)7-4-12)17(21)11-23-16-8-5-13(18)9-15(16)19/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWBABQIRRKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)







![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)